N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine
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Overview
Description
N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structural features, which include a triazine ring substituted with butyl, dichloro, and tetramethylpiperidyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine: Lacks the tetramethylpiperidyl group.
N-Butyl-4,6-dichloro-N-(4-piperidyl)-1,3,5-triazin-2-amine: Lacks the tetramethyl groups on the piperidyl ring.
N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-thiol: Contains a thiol group instead of an amine.
Uniqueness
The unique structural features of N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine, such as the presence of both dichloro and tetramethylpiperidyl groups, contribute to its distinct chemical and biological properties. These features may enhance its stability, reactivity, and specificity in various applications.
Properties
CAS No. |
63812-63-5 |
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Molecular Formula |
C16H27Cl2N5 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-butyl-4,6-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H27Cl2N5/c1-6-7-8-23(14-20-12(17)19-13(18)21-14)11-9-15(2,3)22-16(4,5)10-11/h11,22H,6-10H2,1-5H3 |
InChI Key |
GFFYOTUTUOQYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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